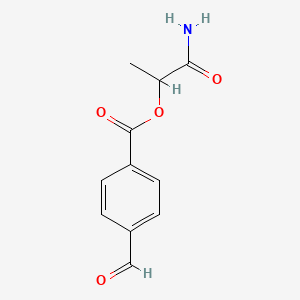
Methyl 3,5,7-trimethyladamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5,7-trimethyladamantane-1-carboxylate: is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a carboxylate ester functional group attached to the adamantane core, which is further substituted with three methyl groups at positions 3, 5, and 7. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,7-trimethyladamantane-1-carboxylate typically involves the esterification of 3,5,7-trimethyladamantane-1-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus minimizing waste and reducing production costs.
化学反応の分析
Types of Reactions: Methyl 3,5,7-trimethyladamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the adamantane core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3,5,7-trimethyladamantane-1-carboxylic acid.
Reduction: 3,5,7-trimethyladamantane-1-methanol.
Substitution: Various halogenated derivatives of the adamantane core.
科学的研究の応用
Biology and Medicine: The compound’s rigid structure and stability make it a candidate for drug design and delivery systems. It can be used to enhance the pharmacokinetic properties of therapeutic agents by improving their stability and bioavailability.
Industry: In the industrial sector, Methyl 3,5,7-trimethyladamantane-1-carboxylate is utilized in the production of high-performance polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
作用機序
The mechanism by which Methyl 3,5,7-trimethyladamantane-1-carboxylate exerts its effects is largely dependent on its application. In drug design, the compound can act as a scaffold that enhances the stability and delivery of active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific therapeutic agent being delivered.
類似化合物との比較
1,3,5,7-Tetramethyladamantane: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
3,5,7-Trimethyladamantane-1-carboxylic acid: The precursor to the ester, with different chemical properties and reactivity.
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
Uniqueness: Methyl 3,5,7-trimethyladamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and solubility properties. The presence of three methyl groups on the adamantane core further enhances its stability and rigidity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
methyl 3,5,7-trimethyladamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOJSFBNPPJEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2815187.png)

![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2815192.png)



![2,4-dimethoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2815198.png)
![2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2815200.png)

![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2815204.png)
![ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2815205.png)

